1-(7-ethyl-1H-indol-3-yl)ethanone
Description
Significance of the Indole (B1671886) Nucleus in Modern Organic Synthesis and Mechanistic Inquiry
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern organic synthesis. researchgate.netnih.gov Its electron-rich nature makes it susceptible to a wide range of electrophilic substitution reactions, allowing for functionalization at various positions. researchgate.net The C3 position is typically the most nucleophilic and, therefore, a common site for substitution. nih.govrsc.org
The versatility of the indole ring has been harnessed in the total synthesis of numerous complex natural products. rsc.org Furthermore, the unique electronic and structural features of indoles make them fascinating subjects for mechanistic studies, providing insights into reaction pathways and chemical bonding. nih.govrsc.org The development of novel synthetic methodologies for indole construction and derivatization remains an active area of research. researchgate.netrsc.org
Contextualizing 1-(7-ethyl-1H-indol-3-yl)ethanone within Advanced Indole Chemistry Frameworks
This compound, as its name suggests, is an indole derivative featuring an ethyl group at the 7-position of the benzene (B151609) ring and an acetyl group at the 3-position of the pyrrole (B145914) ring. Its chemical formula is C₁₂H₁₃NO, and its molecular weight is 187.24 g/mol . The primary CAS number for this compound is 219297-26-4. bldpharm.com It is important to distinguish this compound from its N-ethylated isomer, 1-(1-ethyl-1H-indol-3-yl)ethanone (CAS Number: 88636-52-6). sigmaaldrich.comsigmaaldrich.com
The synthesis of 3-acylindoles like this compound can be achieved through various established methods. The Friedel-Crafts acylation is a classic and widely used approach, typically involving the reaction of the indole with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. acs.orgmdpi.com Another common method is the Vilsmeier-Haack reaction, which can be adapted for acylation. nih.gov
The presence of the ethyl group at the 7-position can influence the reactivity and properties of the indole nucleus. 7-Ethylindole (B1586515), the precursor to the title compound, is a significant intermediate in the synthesis of pharmaceuticals, notably the non-steroidal anti-inflammatory drug (NSAID) Etodolac. usp.org The synthesis of 7-ethylindole itself has been the subject of process development research. usp.org
Foundational Research Trajectories and Academic Significance of Indole Ethanone (B97240) Derivatives
Research into indole ethanone derivatives has followed several key trajectories. A significant area of focus is their use as building blocks in the synthesis of more complex molecules, including those with potential biological activity. acs.org For instance, derivatives of 1-(1H-indol-3-yl)ethanone have been investigated for their antibacterial properties. rsc.org
Furthermore, the chemical reactivity of the acetyl group at the C3 position opens up avenues for further functionalization, allowing for the creation of a diverse library of indole-based compounds for screening in drug discovery programs. The exploration of new synthetic routes to access these molecules efficiently and with high regioselectivity is a continuous effort in the academic community. The study of how substituents on the indole ring, such as the 7-ethyl group, modulate the chemical and biological properties of the molecule is also a critical aspect of this research.
While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structural relationship to well-studied classes of compounds ensures its relevance within the broader context of indole chemistry and medicinal chemistry research.
Properties
CAS No. |
219297-26-4 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(7-ethyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(8(2)14)7-13-12(9)10/h4-7,13H,3H2,1-2H3 |
InChI Key |
LAJJNEOKIXORKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 7 Ethyl 1h Indol 3 Yl Ethanone and Its Analogues
Established and Evolving Approaches to Indole (B1671886) Core Construction
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products. nih.gov Consequently, numerous methods for its synthesis have been developed, ranging from classic named reactions to modern transition-metal-catalyzed processes. nih.govmdpi.com
Fischer Indole Synthesis and Its Modern Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of a 7-ethylindole (B1586515) derivative, the starting material would be (2-ethylphenyl)hydrazine.
Reaction Mechanism: The mechanism proceeds through several key steps:
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. wikipedia.org
Isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org
A rsc.orgrsc.org-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. wikipedia.orgbyjus.com
The resulting diimine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
Modern adaptations of the Fischer indole synthesis have expanded its scope and efficiency. For instance, the Buchwald modification utilizes a palladium catalyst to couple aryl bromides with hydrazones, providing an alternative route to the key hydrazone intermediate. wikipedia.org One-pot variations have also been developed, where the indole is formed directly from the phenylhydrazine and carbonyl compound without the need to isolate the intermediate hydrazone. thermofisher.com
| Reaction | Description | Key Features |
| Fischer Indole Synthesis | Condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com | Widely applicable, tolerant of various functional groups. byjus.com |
| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org | Expands the scope to include aryl bromides as starting materials. wikipedia.org |
Larock Indole Synthesis via Palladium Catalysis
The Larock indole synthesis is a powerful and regioselective method for preparing polysubstituted indoles. rsc.orgwikipedia.orgsynarchive.com This palladium-catalyzed heteroannulation reaction involves the coupling of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com To synthesize a 7-ethylindole, 2-iodo-6-ethylaniline would be a suitable starting material.
The reaction is highly versatile, allowing for the synthesis of a wide array of indole derivatives with good to excellent yields. wikipedia.orgub.edu The regioselectivity of the alkyne insertion is a key advantage of this method. rsc.org The standard reaction conditions typically involve a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl or n-Bu4NCl. wikipedia.org However, modifications have been developed that proceed without the need for a chloride additive, offering a more environmentally benign approach. wikipedia.org
Catalytic Cycle: The proposed mechanism involves the following steps:
Oxidative addition of the o-iodoaniline to a Pd(0) species. wikipedia.org
Coordination and migratory insertion of the alkyne into the aryl-palladium bond. wikipedia.org
Intramolecular cyclization of the resulting vinylpalladium intermediate. wikipedia.org
Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. wikipedia.org
| Catalyst System | Key Features |
| Pd(OAc)2, PPh3, Na2CO3, LiCl | The classical Larock conditions, providing good yields and regioselectivity. wikipedia.org |
| NHC-Palladium Complexes | Ferrocene-functionalized N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective catalysts. rsc.org |
| 10% Pd/C, NaOAc | A heterogeneous catalyst system that allows for a more environmentally friendly process without LiCl. wikipedia.org |
Reissert Indole Synthesis and Related Transformations
The Reissert indole synthesis offers another pathway to substituted indoles, starting from o-nitrotoluenes and diethyl oxalate. wikipedia.org For a 7-ethyl substituted indole, the synthesis would begin with 2-ethyl-6-nitrotoluene. The reaction proceeds through the formation of an ethyl o-nitrophenylpyruvate intermediate, which then undergoes reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.org This carboxylic acid can be subsequently decarboxylated by heating to afford the desired indole. wikipedia.org
A key advantage of the Reissert method is its utility in preparing indole-2-carboxylic acids. wikipedia.orgyoutube.com The choice of reducing agent for the cyclization step can influence the final product; for instance, zinc in acetic acid leads to the carboxylic acid, while catalytic hydrogenation under certain conditions may preserve an ester group. wikipedia.orgyoutube.com
Regioselective Functionalization at the C-3 Position of the Indole Nucleus
The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. chemrxiv.orgnih.gov This inherent reactivity is often exploited to introduce a variety of functional groups. Direct C-3 alkylation, however, can be challenging. chemrxiv.org
Recent advances have focused on developing metal-free methods for C-3 functionalization. One such approach involves a Cs2CO3/oxone®-mediated C-3 alkylation of indoles with various alcohols. chemrxiv.orgrsc.org This method is notable for its applicability to a range of functionalized indoles and its tolerance of different heterocyclic alcohols. chemrxiv.orgrsc.org The proposed mechanism suggests a hydrogen autotransfer-type process. rsc.org
Introduction of Alkyl Groups at the Indole Core (e.g., Ethyl Group at C-7)
Introducing substituents onto the benzene (B151609) ring of the indole nucleus, particularly at the C-7 position, can be challenging due to the competing reactivity of the pyrrole (B145914) ring. nih.govacs.org Site-selective C-H functionalization strategies have emerged as a powerful tool to address this challenge. acs.org
One approach involves the use of a directing group on the indole nitrogen to guide a metal catalyst to the desired C-H bond. For instance, an N-P(O)tBu2 group can direct palladium-catalyzed arylation to the C-7 position. acs.org While effective, these methods often require the installation and subsequent removal of the directing group.
Alternative strategies for the synthesis of 7-ethylindole have been reported. One patented method describes the catalytic dehydrocyclization of 2,6-diethylaniline (B152787) in the presence of steam and a copper chromite catalyst activated with barium oxide at high temperatures. google.com This process can achieve a selectivity of up to 67% for 7-ethylindole. google.com Another approach involves the catalytic partial hydrogenation of 2,6-diethylaniline using a platinum or Raney nickel catalyst. google.com
Acylation Reactions for Ethanone (B97240) Moiety Formation
The introduction of an ethanone (acetyl) group at the C-3 position of the indole ring is a common transformation. This is typically achieved through Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.
For the synthesis of 1-(7-ethyl-1H-indol-3-yl)ethanone, a pre-formed 7-ethylindole would be subjected to acylation. The reaction introduces the acetyl group predominantly at the C-3 position due to its high electron density.
Green Chemistry Principles in Indole Derivatization
The synthesis of indole derivatives has increasingly moved towards "green" methodologies, which prioritize the reduction of hazardous waste, energy consumption, and the use of eco-friendly solvents. openmedicinalchemistryjournal.com These principles are actively applied to the synthesis of scaffolds like this compound and its analogues.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. The use of high-frequency electromagnetic waves provides rapid and targeted heating, leading to dramatically reduced reaction times, increased product yields, and often, cleaner reactions with fewer by-products. openmedicinalchemistryjournal.com
In the context of indole synthesis, microwave irradiation has been successfully employed in various key reactions. For instance, the synthesis of bis(indolyl)methane derivatives has been achieved in good to excellent yields using a catalytic amount of cerium(III) chloride heptahydrate in acetonitrile (B52724) under microwave conditions. acs.org This approach avoids the need for hazardous substances and simplifies workup procedures. acs.org Similarly, one-pot syntheses of benzo-indoles via the Nenitzescu reaction have been effectively carried out under solvent-free microwave irradiation, showcasing enhanced reaction rates and high yields. openmedicinalchemistryjournal.com These protocols are directly applicable to the synthesis of diverse indole derivatives, demonstrating the potential for rapid and efficient production of complex molecules analogous to this compound.
Ionic Liquid and Solvent-Free Reaction Systems
Ionic liquids (ILs) are salts with low melting points that are gaining prominence as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. In indole synthesis, ILs can function as both the solvent and the catalyst. For example, 1-carboxymethyl-3-methylimidazolium tetrafluoroborate (B81430) ([cmmim][BF4]) has been used as an efficient and reusable catalyst for Fischer indole synthesis. openmedicinalchemistryjournal.com
Solvent-free reaction conditions represent another cornerstone of green synthesis. The Friedel-Crafts alkylation of indoles with epoxides, for instance, has been successfully performed using nano-MgO as a catalyst under solvent-free conditions, providing a clean and efficient route to bioactive indole derivatives. openmedicinalchemistryjournal.com Reactions can also be conducted on solid supports. The synthesis of bis(indolyl)methane derivatives from indole and aromatic aldehydes has been achieved using cellulose (B213188) sulfuric acid as a non-hygroscopic, solid acid catalyst under solvent-free conditions, offering a green route with easy catalyst recovery and reuse. openmedicinalchemistryjournal.com Such methods reduce volatile organic compound (VOC) emissions and simplify product purification. A reaction of 1-methyl-1H-indole with ethyl acetoacetate, catalyzed by a sulfonic acid-functionalized ionic liquid under solvent-free conditions with ultrasound irradiation, has been reported to produce a bis(indol-3-yl) derivative. organic-chemistry.org
Nanocatalyst and Green Catalyst Applications
Nanocatalysis provides a bridge between homogeneous and heterogeneous catalysis, offering high activity, selectivity, and reusability. openmedicinalchemistryjournal.com Nanoparticles of magnesium oxide (nano-MgO) have been effectively used as an eco-friendly catalyst for the ring-opening of epoxides by indole under solvent-free conditions. openmedicinalchemistryjournal.com In Friedel-Crafts acylations, which are central to synthesizing compounds like this compound, various green catalysts have been explored. Zinc oxide (ZnO) has proven to be an economical and efficient catalyst for these reactions. wikipedia.org Other notable examples include:
Aluminum dodecatungstophosphate (AlPW12O40): A non-hygroscopic Lewis acid catalyst for efficient Friedel-Crafts acylation under solvent-less conditions. wikipedia.org
Cyanuric chloride with AlCl3: Used for mild and efficient acylations directly from carboxylic acids. wikipedia.org
Hexafluoro-2-propanol: This solvent can facilitate intermolecular Friedel-Crafts acylation at room temperature without any additional catalyst. wikipedia.org
These catalytic systems often allow for milder reaction conditions, reduce the amount of hazardous waste, and utilize catalysts that are more environmentally benign and easier to recycle compared to traditional stoichiometric Lewis acids like aluminum trichloride. wikipedia.orgeurekalert.org
Microflow Synthesis Techniques for Enhanced Efficiency
Microflow synthesis represents a cutting-edge technique for chemical production, offering precise control over reaction parameters such as time and temperature. thepharmajournal.com This method involves pumping reactants through micro-channels (typically with an inner diameter of about 1 mm), where rapid mixing occurs in milliseconds. thepharmajournal.com This ultrafast mixing and superior heat transfer allow for short reaction times that can be controlled with high precision, minimizing the formation of unwanted by-products that often plague traditional batch synthesis of reactive compounds like indoles. thepharmajournal.com
Researchers at Nagoya University developed a microflow synthesis method that generates activated indole compounds in just 20 milliseconds, achieving a target product yield of 95%. thepharmajournal.com This speed and control effectively suppress the unwanted dimerization and multimerization side reactions common in indole chemistry. thepharmajournal.com The ability to perform reactions at high speed under mild, room temperature conditions with readily available reagents makes this technique highly practical. thepharmajournal.com Furthermore, flow synthesis is inherently scalable by continuous operation, making it an ideal choice for industrial manufacturing of indole derivatives. thepharmajournal.com
Strategies for Derivatization of the this compound Scaffold
The this compound structure possesses multiple sites for chemical modification, allowing for the creation of a diverse library of analogues. A key site for such modification is the ethanone side chain.
Functionalization of the Ethanone Side Chain
The acetyl group at the C-3 position of the indole ring is a versatile handle for further chemical transformations. A common and effective strategy for its functionalization is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the methyl ketone of the acetyl group with various aromatic or heteroaromatic aldehydes.
This reaction has been widely applied to the parent 3-acetylindole (B1664109) scaffold to produce a variety of α,β-unsaturated ketones, often referred to as indole-based chalcones. thepharmajournal.com For example, 3-acetylindole can be reacted with different substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) in methanol (B129727) to yield the corresponding chalcone (B49325) derivatives. thepharmajournal.com This methodology is directly applicable to this compound, allowing for the introduction of a wide range of substituents.
| Reactant 1 | Reactant 2 (Aldehyde) | Base | Resulting Structure Type | Ref |
| 3-Acetylindole | p-Chlorobenzaldehyde | 2% NaOH | Indole Chalcone | thepharmajournal.com |
| 3-Acetylindole | 3,4-Dimethoxybenzaldehyde | 2% NaOH | Indole Chalcone | thepharmajournal.com |
| 3-Acetylindole | 2-(Trifluoromethyl)benzaldehyde | 2% NaOH | Indole Chalcone | thepharmajournal.com |
| 3-Acetylindole | Benzaldehyde | 2% NaOH | Indole Chalcone |
The resulting α,β-unsaturated ketone system in these chalcone analogues is itself a reactive intermediate, opening pathways for further derivatization, such as Michael additions or the synthesis of various heterocyclic systems like pyrazoles and isoxazoles. thepharmajournal.com This highlights the ethanone side chain as a critical locus for building molecular complexity upon the this compound core.
Synthetic Routes to this compound and its Analogs: A Chemical Overview
The synthesis of this compound and its derivatives is a key area of interest in medicinal and synthetic chemistry. These compounds serve as important intermediates in the preparation of various biologically active molecules. This article explores the established and potential synthetic methodologies for creating this compound, focusing on modifications at the indole nitrogen and the 7-ethyl substituent.
2 Modifications at the Indole Nitrogen (N-alkylation)
The indole nitrogen of 3-acetylindoles can be readily alkylated to introduce a variety of substituents, thereby modulating the compound's properties. This transformation is typically achieved by deprotonation of the indole nitrogen followed by reaction with an alkylating agent.
General N-Alkylation Strategy:
A common approach to N-alkylation involves treating the indole derivative with a strong base to form the corresponding indolide anion. This anion then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. mdpi.com
A review on the synthesis of 3-acetylindoles indicates that N-alkylation is a feasible modification. researchgate.net For instance, 3-acetylindole can be N-alkylated with reagents such as methyl iodide, ethyl iodide, allyl bromide, and benzyl (B1604629) chloride. researchgate.net While specific examples for this compound are not extensively documented in publicly available literature, the general principles of indole N-alkylation are applicable. The presence of the 7-ethyl group is not expected to significantly hinder this reaction.
Table 1: Examples of N-Alkylation Reactions on Indole Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |
| 5-Bromoindole | Methyl Iodide | Not specified | Not specified | 5-Bromo-1-methylindole | mdpi.com |
| 5-Methoxyindole | Dimethyl Carbonate | DABCO | DMF | 5-Methoxy-1-methylindole | mdpi.com |
| Indole | Benzyl Bromide | Not specified | Not specified | N-Benzylindole | mdpi.com |
| Indoline | Benzyl alcohol | Fe-1, Me₃NO | Toluene | N-Benzylindoline | nih.gov |
This table presents examples of N-alkylation on various indole derivatives to illustrate the general methodology.
The choice of base and solvent can be crucial for the success of the N-alkylation. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and 1,4-diazabicyclo[2.2.2]octane (DABCO). mdpi.comgoogle.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.com
3 Further Elaboration of the 7-Ethyl Substituent
Modification of the 7-ethyl group on the indole ring opens avenues for creating a diverse range of analogs. These modifications can involve oxidation of the ethyl group or functionalization through C-H activation strategies.
Oxidation of the Ethyl Group:
The ethyl group at the C7 position can potentially be oxidized to introduce new functionalities. For instance, oxidation of alkyl-substituted indoles can lead to the formation of oxindoles or other oxygenated products. nih.govrsc.org A study on the copper-catalyzed oxidation of C2 and C3 alkyl-substituted indoles demonstrates the feasibility of oxidizing alkyl groups on the indole core. nih.gov While direct oxidation of the 7-ethyl group of this compound is not explicitly detailed, related transformations on other alkylindoles suggest this as a viable synthetic route. For example, the oxidation of 3-substituted indoles to 2-oxindoles has been reported. rsc.orgresearchgate.net
C-H Functionalization Strategies:
Recent advances in C-H functionalization offer powerful tools for directly modifying the 7-ethyl group. These methods can introduce a variety of substituents, including aryl, alkyl, and silyl (B83357) groups. nih.govnih.gov Site-selective functionalization of the indole C7 position has been achieved using directing groups. nih.gov For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions, while an N-P(O)tBu2 group can direct functionalization to the C7 and C6 positions. nih.gov
A potential strategy for modifying the 7-ethyl group could involve its conversion to a more reactive handle, such as a bromoethyl group, which could then participate in cross-coupling reactions.
Table 2: Potential Functionalization Reactions for the 7-Ethyl Group
| Reaction Type | Reagents and Conditions | Potential Product |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | 1-(7-(1-hydroxyethyl)-1H-indol-3-yl)ethanone or 1-(7-acetyl-1H-indol-3-yl)ethanone |
| C-H Arylation | Palladium catalyst, Aryl halide | 1-(7-(1-arylethyl)-1H-indol-3-yl)ethanone |
| C-H Silylation | Rhodium catalyst, Silane | 1-(7-(1-silylethyl)-1H-indol-3-yl)ethanone |
This table outlines potential transformations of the 7-ethyl group based on general methodologies for indole functionalization.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-(7-ethyl-1H-indol-3-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The ethyl group at the C7 position would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the indole (B1671886) ring would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns revealing their positions. The acetyl group's methyl protons would present as a distinct singlet.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings, for instance, between the methyl and methylene protons of the ethyl group. HSQC would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of each proton to its corresponding carbon.
While specific, experimentally verified NMR data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on known data for similar indole structures.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.3 | Triplet |
| Acetyl -CH₃ | ~2.5 | Singlet |
| Ethyl -CH₂ | ~2.8 | Quartet |
| Aromatic H | ~7.0 - 8.0 | Multiplets |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~15 |
| Acetyl -CH₃ | ~27 |
| Ethyl -CH₂ | ~24 |
| Indole C3 | ~117 |
| Indole Aromatic C | ~110 - 137 |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₂H₁₃NO), high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, which is calculated to be 187.0997 g/mol . This precise mass measurement would confirm the elemental composition of the molecule.
Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. Upon ionization, the molecule would likely undergo characteristic fragmentation patterns. Key fragments would be expected to include the loss of the acetyl group (CH₃CO) and cleavage of the ethyl group. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Expected Fragmentation in Mass Spectrometry
| m/z | Fragment |
|---|---|
| 187 | [M]⁺ (Molecular Ion) |
| 172 | [M - CH₃]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Probing
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching of the ethanone (B97240) group, typically appearing around 1650-1700 cm⁻¹. The N-H stretch of the indole ring would be observed as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would also be present.
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Indole) | ~3300 |
| C-H Stretch (Aromatic) | ~3100 |
| C-H Stretch (Aliphatic) | ~2900-3000 |
| C=O Stretch (Ketone) | ~1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorption maxima (λ_max) corresponding to the π → π* transitions of the indole nucleus, likely influenced by the acetyl substituent.
X-ray Crystallography for Definitive Solid-State Structural Confirmation
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would offer an unambiguous confirmation of the molecular structure in the solid state, including the planarity of the indole ring and the orientation of the ethyl and acetyl substituents. As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible databases.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecular system.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is highly effective for determining optimized molecular geometry and other structural characteristics of pharmacologically important organic molecules. bhu.ac.in For indole (B1671886) derivatives, DFT calculations, often using the B3LYP method with various basis sets, have proven to be crucial for examining their structural and chemical properties. bhu.ac.in
In studies of similar indole structures, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT is employed to optimize the molecular geometry. nih.gov Such calculations determine key parameters like bond lengths and angles. For instance, analysis of this related indole derivative revealed two independent molecules in its asymmetric unit with a V-shape, where the dihedral angles between the indole ring system and the attached benzene (B151609) ring were 79.08(6)° and 72.83(5)°, respectively. nih.govresearchgate.net This level of detailed structural insight is achievable for 1-(7-ethyl-1H-indol-3-yl)ethanone and is foundational for understanding its chemical behavior.
First-principles calculations, derived from quantum mechanics, can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is a common method used for the detailed examination of electronic properties. bhu.ac.in For complex heterocyclic molecules, a good correlation is often found between observed and theoretically calculated vibrational frequencies (FT-IR), which validates the computational model. dntb.gov.ua For example, NBO (Natural Bond Orbital) analysis on related heterocyclic systems has been used to confirm aspects like intramolecular hydrogen bonding. bhu.ac.indntb.gov.ua These computational approaches allow for the theoretical prediction of the spectroscopic signatures of this compound before it is even synthesized or analyzed in a lab.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of kinetic stability. bhu.ac.in
In a theoretical study on a comparable azaindole derivative, 5-(4-nonylphenyl)-7-azaindole, the HOMO and LUMO energies were calculated at the B3LYP/6-311++G** level of theory to be -6.0 eV and -1.2 eV, respectively. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The analysis of the molecular electrostatic potential (MEP) map further elucidates reactive sites, where red-colored regions indicate areas of negative potential (attracting electrophiles) and blue regions indicate positive potential (attracting nucleophiles). bhu.ac.in Such analyses for this compound would map its reactivity profile.
Table 1: Example Frontier Orbital Energies for a Related Azaindole Compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0 |
| LUMO | -1.2 |
Data calculated at the B3LYP/6-311++G* level of theory for 5-(4-nonylphenyl)-7-azaindole.* researchgate.net
Molecular Modeling and Dynamics Simulations
Beyond static quantum calculations, molecular modeling and dynamics simulations explore the conformational flexibility and interactive potential of this compound.
Most organic molecules are not rigid and can exist in various spatial arrangements or conformations. Conformational analysis is used to identify the stable conformers and the energy barriers between them. For complex indole derivatives like 1-(arylsulfonyl)indoles, DFT and Intrinsic Reaction Coordinate (IRC) calculations have been used to map the rotational energy barrier around key single bonds, such as the S-N bond. nih.gov These studies have found that the energy required for interconversion between conformers is typically in the range of 2.5–5.5 kcal/mol. nih.govresearchgate.net A similar analysis for this compound would involve exploring the rotation of the 7-ethyl group and the 3-ethanone group to identify the most stable, low-energy conformations, which are crucial for its interaction with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in medicinal chemistry for predicting the binding affinity and mechanism of action of potential drugs. ajchem-a.com
Indole derivatives are frequently studied as inhibitors of various enzymes. For instance, novel 3-ethyl-1H-indole derivatives have been evaluated as selective COX-2 inhibitors. ajchem-a.com Docking studies predicted strong binding affinities for these compounds, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly better than the reference drug. ajchem-a.com The docking poses revealed key hydrogen bond interactions with amino acid residues like ALA527, ARG120, and TYR355 in the COX-2 active site. ajchem-a.com Similarly, another indole derivative was docked against tyrosinase, a key enzyme in melanin (B1238610) synthesis, showing a strong binding affinity with a docking score of -10.86 Kca/mol. mdpi.com
These examples demonstrate a clear methodology for investigating this compound. By docking this specific compound into the active sites of various target proteins, researchers can predict its potential biological activity and guide the synthesis of more potent and selective analogs.
Table 2: Molecular Docking Results for Related Indole Derivatives
| Compound Class | Target Protein | Binding Affinity / Docking Score | Key Interacting Residues |
|---|---|---|---|
| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | -11.35 to -10.40 kcal/mol | ALA527, ARG120, TYR355, LYS360 ajchem-a.com |
| 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate | Tyrosinase (PDB: 3NM8) | -10.86 Kca/mol | Not specified mdpi.com |
In Silico Prediction of Reaction Pathways and Mechanistic Insights
Adhering to the strict instructions to only provide information on the specified compound and not to introduce content outside the explicit scope, this article cannot be generated.
Structure Activity Relationship Sar Studies and Rational Design
The indole (B1671886) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. jocpr.com The specific substitution pattern of 1-(7-ethyl-1H-indol-3-yl)ethanone—an acetyl group at the C3 position and an ethyl group at the C7 position—provides a unique electronic and steric profile that serves as a foundation for rational drug design and mechanistic investigation.
Emerging Research Directions and Methodological Advancements in Indole Chemistry
Development of Novel Catalytic Systems for Efficient Indole (B1671886) Derivatization
The precise and efficient functionalization of the indole nucleus is a central theme in organic synthesis. For a molecule such as 1-(7-ethyl-1H-indol-3-yl)ethanone, which is already substituted at the C3 and C7 positions, further derivatization would likely target the remaining C-H bonds at the C2, C4, C5, and C6 positions. Transition-metal catalysis has been instrumental in achieving such selective C-H functionalizations. rsc.org
Recent advancements have seen the rise of palladium, rhodium, and copper-based catalytic systems for the direct C-H functionalization of indoles. For instance, palladium catalysis has been successfully employed for the C4-H acylation of indoles using a ketone directing group, a strategy that could potentially be adapted for the further functionalization of the benzene (B151609) ring of this compound. rsc.org Similarly, copper-catalyzed C6-arylation of indoles using a removable N-directing group presents a viable pathway for introducing aryl moieties at the C6 position. acs.org
The synthesis of the 3-acylindole moiety itself has been refined through catalytic methods. Ruthenium-catalyzed carbonylative C-H functionalization of indoles with aryl iodides offers a direct route to indol-3-yl aryl ketones. nih.gov Furthermore, a cooperative approach using a nitrogen heterocyclic carbene (NHC) and a photocatalyst has enabled the 3-acylation of indoles under mild conditions. rsc.org These methods could be envisioned for the synthesis of analogs of this compound with different acyl groups.
The derivatization at the C7 position, already occupied by an ethyl group in the target molecule, is often challenging. However, strategies for the C7-selective boronation of 3-alkylindoles have been developed, which then allows for subsequent cross-coupling reactions to introduce a variety of functional groups. nih.govnih.govacs.org This highlights the potential for creating a diverse library of C7-modified indoles starting from a 7-boroindole precursor.
| Catalytic System | Position of Derivatization | Type of Functionalization | Potential Application to this compound |
| Palladium | C4 | Acylation | Further functionalization of the benzene ring. rsc.org |
| Copper | C6 | Arylation | Introduction of aryl groups at the C6 position. acs.org |
| Ruthenium | C3 | Carbonylative C-H functionalization | Synthesis of analogs with varied acyl groups. nih.gov |
| Iridium/Palladium | C7 | Boronation/Cross-coupling | Synthesis of diverse C7-substituted indoles. nih.govnih.govacs.org |
| NHC/Photocatalyst | C3 | Acylation | Mild synthesis of 3-acylindole analogs. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Furthermore, ML models are increasingly used to predict the optimal conditions for a given chemical transformation. nih.govnih.gov By training on large datasets of experimental results, these models can predict the best catalyst, solvent, temperature, and other parameters to maximize the yield and selectivity of a reaction. beilstein-journals.org For the synthesis of this compound, an ML algorithm could be employed to optimize the conditions for the acylation of 7-ethylindole (B1586515), for instance. A Bayesian multi-objective optimization algorithm has been successfully used to optimize the process parameters of fast reactions in flow chemistry, a technique that could be applied to the synthesis of indole derivatives. rsc.org
| AI/ML Application | Description | Relevance to this compound |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by deconstructing the target molecule. nih.govacs.org | Discovery of novel and efficient synthetic pathways. |
| Reaction Condition Optimization | ML models predict optimal catalysts, solvents, and temperatures for a reaction. nih.govnih.gov | Maximizing the yield and selectivity of synthetic steps. |
| Automated Synthesis | Robotic platforms integrated with ML for rapid reaction optimization. pharmafeatures.com | High-throughput screening of conditions for synthesis and derivatization. |
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A deep understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable in this regard. mt.com For the synthesis of this compound, these methods can provide a wealth of information that is not accessible through traditional offline analysis. youtube.com
In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.comyoutube.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a detailed kinetic profile of the reaction. This would be particularly useful for monitoring the acylation of 7-ethylindole to form the target compound, allowing for the precise determination of reaction endpoints and the identification of any transient intermediates. youtube.com
Other spectroscopic techniques, such as Raman and UV-Vis spectroscopy, can also be employed for in-situ monitoring, depending on the specific characteristics of the reaction. The use of spectroelectrochemical cells allows for the simultaneous measurement of fluorescence and current-voltage characteristics, which can provide insights into the redox behavior of indole derivatives. rsc.org The investigation of reaction mechanisms in catalysis can be achieved with state-of-the-art in-situ spectroscopic techniques that can identify active sites and reaction intermediates under realistic conditions. youtube.com
| Spectroscopic Technique | Information Obtained | Application in the Synthesis of this compound |
| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. mt.comyoutube.com | Kinetic analysis and mechanistic studies of the acylation step. |
| In-situ Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for symmetric bonds. | Monitoring specific functional group transformations. |
| In-situ UV-Vis Spectroscopy | Information on chromophoric species and changes in electronic structure. | Tracking the formation of conjugated systems. |
| Spectroelectrochemistry | Simultaneous electrochemical and spectroscopic data. rsc.org | Investigating the redox properties of the indole ring. |
Frontier Computational Methodologies in the Study of Indole-Based Systems
Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of molecules. For indole-based systems like this compound, computational methodologies can provide insights that are difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. tandfonline.comresearchgate.net DFT calculations can be used to predict the geometry, vibrational frequencies, and electronic properties of this compound. researchgate.netasianpubs.org This information can help in the interpretation of experimental spectroscopic data and provide insights into the molecule's reactivity. For example, the calculation of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of flexible molecules and their interactions with other molecules, such as solvents or biological macromolecules. This would be particularly relevant if this compound were being investigated for its potential biological activity.
Furthermore, computational methods are being developed to predict the regioselectivity of chemical reactions. For the derivatization of this compound, computational models could be used to predict the most favorable position for C-H functionalization under different catalytic conditions. The intramolecular charge-transfer characteristics of indole-based push-pull chromophores have been investigated by frontier orbital depictions and electrostatic potential maps. nih.gov
| Computational Methodology | Information Provided | Application to this compound |
| Density Functional Theory (DFT) | Electronic structure, geometry, vibrational frequencies, reactivity indices. tandfonline.comresearchgate.netasianpubs.org | Prediction of spectroscopic properties and reactivity. |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. | Study of behavior in solution and potential biological interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-level treatment of a reactive center within a larger system. | Modeling enzymatic reactions or interactions with large receptors. |
| Reaction Path Finding | Prediction of reaction mechanisms and transition states. | Elucidation of synthetic pathways and prediction of regioselectivity. |
Q & A
Q. Optimization Strategies :
| Parameter | Optimization Approach | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 1.2–1.5 equivalents of AlCl₃ | Minimizes byproduct formation |
| Solvent Polarity | Low-polarity solvents (e.g., DCM) | Enhances acylium ion stability |
| Temperature | Gradual warming (0°C → RT) | Reduces decomposition risks |
Basic: How is this compound characterized, and what spectroscopic data are critical?
Q. Key Analytical Techniques :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 187.1 (calculated for C₁₁H₁₃NO) .
- NMR :
- IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹ .
Validation : Compare data with NIST-standardized spectra and PubChem entries to confirm structural integrity .
Advanced: How do substituents (e.g., 7-ethyl) influence the reactivity of indole derivatives in acylation reactions?
The 7-ethyl group introduces steric and electronic effects:
-
Steric Hindrance : Ethyl substituents may slow acylation by blocking the reactive C3 position, requiring extended reaction times (24–48 hours) .
-
Electronic Effects : Ethyl’s electron-donating nature activates the indole ring, improving electrophilic substitution efficiency.
-
Comparative Data :
Substituent Reaction Time (h) Yield (%) 7-H (no ethyl) 12 92 7-Ethyl 36 78
Troubleshooting Low Yields : Use excess acyl chloride (1.5 eq) or switch to bulkier catalysts (e.g., FeCl₃) to mitigate steric challenges .
Advanced: What methodologies are used to assess the biological activity of this compound derivatives?
Q. In Vitro Assays :
- Antimicrobial Testing : Disk diffusion assays against E. coli and S. aureus; MIC values reported in µg/mL .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations .
Q. Data Interpretation :
- False Positives : Control for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v).
- Mechanistic Studies : Use molecular docking to predict binding affinity for targets like topoisomerase II .
Advanced: How can researchers address contradictions in reported reaction yields or biological activity data?
Q. Potential Sources of Variability :
- Purity : HPLC or GC-MS to verify compound purity (>95%) before testing .
- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time).
Case Study : Discrepancies in antimicrobial activity may arise from:
- Strain-specific resistance mechanisms.
- Solubility differences (use co-solvents like Tween-80) .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
- Hazard Classification : Skin irritation (Category 2), eye damage (Category 2A) .
- Mitigation :
- Use PPE (gloves, goggles).
- Work in a fume hood to avoid inhalation .
- Storage : Anhydrous conditions, desiccated at 4°C to prevent hydrolysis .
Advanced: What computational tools aid in predicting the synthetic pathways or properties of this compound?
- Retrosynthesis Software : Tools leveraging the Pistachio/Reaxys database suggest one-step routes via Friedel-Crafts acylation .
- DFT Calculations : Predict regioselectivity and transition states for acylation .
- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability and toxicity .
Basic: How is the stability of this compound evaluated under varying conditions?
Q. Stability Studies :
Q. Storage Recommendations :
| Condition | Stability Duration |
|---|---|
| Room Temperature | 6 months |
| 4°C (desiccated) | 12 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
